molecular formula C6H7BrN2O2S B1586792 Ethyl 2-amino-5-bromothiazole-4-carboxylate CAS No. 61830-21-5

Ethyl 2-amino-5-bromothiazole-4-carboxylate

Cat. No. B1586792
CAS RN: 61830-21-5
M. Wt: 251.1 g/mol
InChI Key: TWGNDRMYYDZGFI-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-bromothiazole-4-carboxylate is an organic synthetic reagent . It is used for the preparation of anticonvulsants . The compound is a solid at room temperature .


Molecular Structure Analysis

The molecular formula of Ethyl 2-amino-5-bromothiazole-4-carboxylate is C6H7BrN2O2S . The crystal structure of the compound is monoclinic, with a = 11.2669 (5) Å, b = 8.3859 (3) Å, c = 19.4047 (8) Å, β = 95.207 (2)° .


Physical And Chemical Properties Analysis

Ethyl 2-amino-5-bromothiazole-4-carboxylate is a solid at room temperature . Its molecular weight is 251.1 . The compound is stored in a refrigerator .

Scientific Research Applications

Synthesis Methods and Chemical Properties

  • Improved Synthesis Techniques : Ethyl 2-amino-thiazole-4-carboxylate has been synthesized via solvent-free methods with thiourea and ethyl bromopyruvate. Further processing with DMSO and sodium nitrite at high temperatures results in the formation of ethyl 2-bromothiazole-4-carboxylate. This synthesis route is noteworthy for its precise structural and purity outcomes (Zhou Zhuo-qiang, 2009).

  • Novel Synthesis via Ultrasonic and Thermal Methods : Ethyl 2-bromo-1,3-thiazole-5-carboxylate has been utilized in the innovative synthesis of 2-amino-1,3-thiazole-5-carboxylates. This process involves ultrasonic and thermally mediated nucleophilic displacement of bromide, demonstrating a unique approach to synthesis (Luke A. Baker & Craig M. Williams, 2003).

  • Application in Corrosion Inhibition : Studies have shown that derivatives of ethyl 2-amino-thiazole carboxylate, such as ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, are effective corrosion inhibitors for mild steel, particularly in industrial pickling processes. This application is significant for its high efficiency and potential industrial implications (P. Dohare et al., 2017).

Applications in Pharmaceutical and Chemical Research

  • Synthesis of Antimicrobial Derivatives : Ethyl 2-amino-4-methylthiazole-5-carboxylate, a significant derivative of the thiazole group, has been modified and synthesized for antimicrobial studies. The synthesized derivatives show activity against various bacteria and fungi, indicating potential pharmaceutical applications (N. Desai et al., 2019).

  • Study of Molecular Mechanisms in Cancer Therapies : Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate and its analogs have been studied for their role in mitigating drug resistance in cancer cells. These compounds are significant for their potential in enhancing the efficacy of existing cancer therapies (S. Das et al., 2009).

  • Development of Corrosion Inhibitors : Ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate has been investigated as a corrosion inhibitor for AA6061 alloy in hydrochloric acid media. Its effectiveness in forming a protective film on metal surfaces highlights its utility in corrosion prevention (K. Raviprabha & R. Bhat, 2019).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include avoiding ingestion and inhalation, and not getting the compound in eyes, on skin, or on clothing .

Future Directions

Ethyl 2-amino-5-bromothiazole-4-carboxylate is an organic synthetic reagent used for the preparation of anticonvulsants . Its potential applications in other areas are not clear from the available literature.

properties

IUPAC Name

ethyl 2-amino-5-bromo-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2S/c1-2-11-5(10)3-4(7)12-6(8)9-3/h2H2,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWGNDRMYYDZGFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80361641
Record name ethyl 2-amino-5-bromothiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-5-bromothiazole-4-carboxylate

CAS RN

61830-21-5
Record name ethyl 2-amino-5-bromothiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-amino-5-bromo-1,3-thiazole-4-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2-Amino-thiazole-4-carboxylic acid ethyl ester (1.4 g, 8 mmol) is dissolved in acetonitrile (15 ml) and N-bromosuccinimide. (1.7 g, 9.6 mmol, 1.2 equiv.) was added in one portion. The mixture was stirred at room temp. for 3 hours, then filtered and the filtrate was evaporated. After purification on silica-gel with ethyl acetate/n-heptane as eluent, 0.71 g of an off-white solid were obtained: MS: m/e 248.9 (M−H).
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Synthesis routes and methods II

Procedure details

Ethyl 2-aminothiazole-4-carboxylate (5.0 g) (prepared from ethyl bromopyruvate and thiourea by the procedure described in J. Med. Chem., 1971, 14, 1075 for the corresponding oxazole) in concentrated hydrobromic acid (9 cm3) was stirred at ambient temperature and treated dropwise with bromine (3.2 g), then heated to 60° C. for 2 hours, neutralised with sodium carbonate and the product extracted into ethyl acetate. The organic phase was dried (MgSO4) and evaporated under reduced pressure to give ethyl 2-amino-5-bromothiazole-4-carboxylate (1.54 g). MH+ =251; 1H NMR: δ 1.40(3H,t); 4.40(21H,t); 5.6(2H,br s).
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Synthesis routes and methods III

Procedure details

Ethyl 2-aminothiazoles-4-carboxylate (5.0 g) (prepared from ethyl bromopyruvate and thiourea by the procedure described in J. Med. Chem., 1971, 14, 1075 for the corresponding oxazole) in concentrated hydrobromic acid (9 cm3) was stirred at ambient temperature and treated dropwise with bromine (3.2 g), then heated to 60° C. for 2 hours, neutralised with sodium carbonate and the product extracted into ethyl acetate. The organic phase was dried (MgSO4) and evaporated under reduced pressure to give ethyl 2-amino-5-bromothiazole-4-carboxylate (1.54 g). MH+ =251; 1H NMR: δ 1.40(3H,t); 4.40(2H,t); 5.6(2H,br s).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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